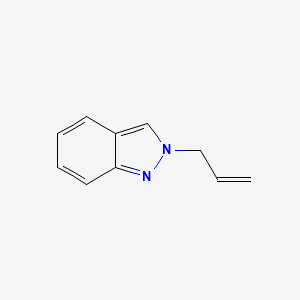

2-allyl-2H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Allyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an allyl group at the 2-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Base-Catalyzed Benzyl C–H Deprotonation and Cyclization

- This method involves the base-catalyzed deprotonation of benzyl C–H bonds followed by cyclization to form 2-allyl-2H-indazoles. The reaction proceeds efficiently under mild conditions and yields good results .

-

Transition Metal-Catalyzed Reactions

- Transition metal catalysts such as copper and silver can be used to facilitate the formation of 2-allyl-2H-indazoles. These reactions often involve the formation of C–N and N–N bonds and can be carried out under solvent-free conditions .

Industrial Production Methods

Industrial production of 2-allyl-2H-indazole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions are preferred for their high efficiency and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- 2-Allyl-2H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Reduction

- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution

- The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Synthesis of 2-Allyl-2H-Indazole Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods, including:

- Transition Metal-Free Reactions : Recent studies have highlighted a visible light-promoted method for the direct carbamoylation of 2H-indazoles, which allows for late-stage modifications of drugs and peptides. This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance .

- Regioselective Alkylation : Another approach involves the regioselective alkylation of indazoles with α-bromocarbonyl compounds, followed by reduction-elimination strategies to yield various 2-alkenyl-2H-indazoles .

Biological Activities

The biological evaluation of this compound derivatives has revealed promising results in several areas:

- Antimicrobial Properties : Compounds derived from this compound have shown significant antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, certain derivatives were found to be more potent than the reference drug metronidazole .

- Anti-inflammatory Effects : Some derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory conditions. Docking studies indicate that these compounds may bind similarly to established COX-2 inhibitors like celecoxib .

Antimicrobial Evaluation

A study conducted on various 2H-indazole derivatives reported that compounds such as 2-phenyl-2H-indazole exhibited superior activity against multiple protozoa compared to metronidazole. For instance, compound 18 was found to be 12.8 times more active against G. intestinalis than metronidazole . The following table summarizes the IC50 values of selected compounds:

| Compound | Target Pathogen | IC50 (µM) | Comparison with Metronidazole |

|---|---|---|---|

| 7 | T. vaginalis | <1 | More potent |

| 10 | E. histolytica | <1 | More potent |

| 18 | G. intestinalis | <0.1 | 12.8 times more active |

Anti-inflammatory Activity

In vitro studies assessed the COX-2 inhibition potential of several derivatives, with compounds 18 , 21 , and 23 showing significant inhibition rates (36–50% at 10 µM). This suggests that these compounds could serve dual roles as both antimicrobial and anti-inflammatory agents .

Applications in Drug Development

The versatility of this compound derivatives extends into pharmaceutical applications:

- Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro, particularly against human B cell lymphoma cells, indicating their potential in cancer therapy .

- Modification of Existing Drugs : The ability to modify existing drug frameworks using the synthesis methods mentioned allows for the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-allyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

-

1H-Indazole

- Similar in structure but lacks the allyl group at the 2-position.

- Exhibits different chemical and biological properties.

-

2H-Indazole

- The parent compound without the allyl group.

- Used as a reference compound in comparative studies.

-

2-Aryl-2H-Indazole

- Contains an aryl group instead of an allyl group.

- Shows different reactivity and applications .

Uniqueness

2-Allyl-2H-indazole is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Allyl-2H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological effects, synthesis methods, and research findings associated with this compound.

Chemical Structure and Synthesis

The structure of this compound consists of an indazole ring with an allyl substituent at the 2-position. The indazole framework is recognized for its pharmacological potential, serving as a core structure in various bioactive compounds.

Recent studies have developed efficient synthetic methods for producing this compound derivatives through regioselective alkylation reactions. For example, one method involves the reaction of indazoles with allyl bromide under specific conditions, yielding high overall yields of the desired product .

Biological Activities

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : Several studies have demonstrated that this compound derivatives exhibit significant antimicrobial properties against various pathogens. For instance, a series of synthesized compounds showed enhanced antiprotozoal activity compared to the reference drug metronidazole, particularly against Giardia intestinalis and Trichomonas vaginalis.

- Anti-inflammatory Effects : In vitro evaluations indicated that certain derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. This suggests potential applications in treating inflammatory diseases .

- Antitumor Activity : Research has highlighted the antitumor potential of indazole derivatives. For example, compounds derived from 2H-indazole have shown promising results in inhibiting cancer cell proliferation in vitro, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound 18 | Antiprotozoal | Giardia intestinalis | 0.78 |

| Compound 21 | Antimicrobial | Candida albicans | 1.5 |

| Compound 23 | COX-2 Inhibition | Human COX-2 | 0.5 |

| Compound X | Antitumor | Human cancer cell lines (e.g., HeLa) | 0.026 |

Case Study: Antiprotozoal Activity

In a comparative study, several synthesized derivatives were tested against protozoan pathogens. Notably, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis, showcasing the enhanced efficacy of these new compounds .

Case Study: COX-2 Inhibition

Docking studies revealed that selected indazole derivatives bind effectively to the COX-2 enzyme's active site, indicating a mechanism similar to established COX inhibitors like rofecoxib . This suggests that these compounds could be developed further as anti-inflammatory agents.

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-prop-2-enylindazole |

InChI |

InChI=1S/C10H10N2/c1-2-7-12-8-9-5-3-4-6-10(9)11-12/h2-6,8H,1,7H2 |

InChI Key |

BSVASBJAQXNZGO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.